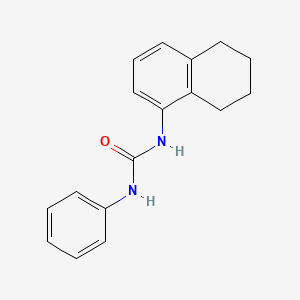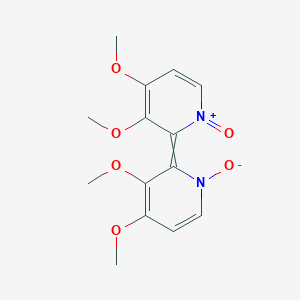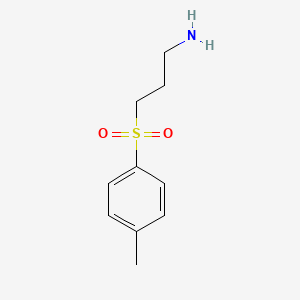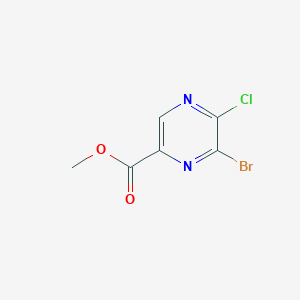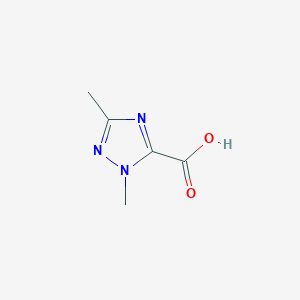
1,3-Dimethyl-1H-1,2,4-triazole-5-carboxylic acid
説明
1,3-Dimethyl-1H-1,2,4-triazole-5-carboxylic acid is a derivative of the triazole class of compounds. Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
Triazole compounds, including 1,3-Dimethyl-1H-1,2,4-triazole-5-carboxylic acid, can be synthesized using various methods . Some of these methods include synthesis from carboxylic acid, 1,3,5-triazine, oxazole, thiosemicarbazide, urea, and acid chloride . The synthesis of triazole compounds has attracted much attention due to their broad biological activities .Molecular Structure Analysis
The molecular structure of 1,3-Dimethyl-1H-1,2,4-triazole-5-carboxylic acid, like other triazoles, comprises two carbon atoms and three nitrogen atoms . This unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Chemical Reactions Analysis
Triazole compounds, including 1,3-Dimethyl-1H-1,2,4-triazole-5-carboxylic acid, are known to participate in a variety of chemical reactions . Their unique structure allows them to form a variety of non-covalent bonds with enzymes and receptors, leading to a wide range of biological activities .科学的研究の応用
Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds
Ruthenium-catalyzed synthesis methods have been developed for producing triazole-containing dipeptides and HSP90 inhibitors, utilizing 5-amino-1,2,3-triazole-4-carboxylic acid derivatives. These compounds serve as essential scaffolds in the creation of biologically active compounds and peptidomimetics, highlighting their significance in medicinal chemistry and drug design (Ferrini et al., 2015).
Synthesis and Transformation in the Triazole Series
The transformation and synthesis processes of acids within the 1,2,4-triazole series, including the production of derivatives from 3-methyl-1,2,4-triazole-5-carboxylic acid, underscore the chemical flexibility and utility of these compounds in generating a variety of chemically modified molecules for further application in research and development (Vereshchagina & Lopyrev, 1970).
Metal-Organic Frameworks (MOFs) with Breathing Behavior
Zinc-cluster-based MOFs employing 1,2,4-triazole derivatives demonstrate high chemical stability and selectivity in gas separation, along with unique "breathing" behavior towards small-molecule gases. This application presents a novel avenue for the use of triazole compounds in the development of advanced materials for industrial gas separation and storage (Kan et al., 2018).
Luminescent Metal-Organic Frameworks for Sensing
The development of Zn(II)/Cd(II) MOFs based on 1,2,4-triazole derivatives showcases their potential as multifunctional sensors. These frameworks possess strong luminescence and are capable of sensitively detecting ions and nitroaromatics, illustrating the application of triazole compounds in creating sensitive and selective sensing devices (Zhang et al., 2017).
Efficient Synthesis Techniques
The development of efficient, regioselective synthesis methods for 1,2,4-triazoles from carboxylic acids, amidines, and hydrazines further highlights the synthetic versatility of triazole compounds. This approach facilitates the rapid creation of a diverse array of triazole derivatives, broadening the scope of their application in chemical research (Castanedo et al., 2011).
将来の方向性
The future directions for research on 1,3-Dimethyl-1H-1,2,4-triazole-5-carboxylic acid and other triazole compounds could include further exploration of their synthesis methods, investigation of their biological activities, and development of new classes of antibacterial agents to fight multidrug-resistant pathogens .
特性
IUPAC Name |
2,5-dimethyl-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-3-6-4(5(9)10)8(2)7-3/h1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFNNEWIBWZAJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201236145 | |
| Record name | 1,3-Dimethyl-1H-1,2,4-triazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201236145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-1H-1,2,4-triazole-5-carboxylic acid | |
CAS RN |
1023307-69-8 | |
| Record name | 1,3-Dimethyl-1H-1,2,4-triazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1023307-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl-1H-1,2,4-triazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201236145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





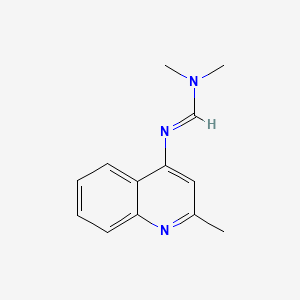

![N-(2-ethoxyphenyl)-2-isopropyl-1-oxo-3-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxamide](/img/structure/B1649531.png)
